
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” contains several functional groups. It has a benzamide group, a nitro group, and a phenylsulfonyl group attached to a pyrrolidine ring . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The phenylsulfonyl group attached to the pyrrolidine ring could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the nitro group and the phenylsulfonyl group. Nitro groups are electron-withdrawing, which can make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of a nitro group, a benzamide group, and a phenylsulfonyl group could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Absorption and Metabolism Studies
Studies on compounds similar to 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, such as vismodegib, have explored their absorption, distribution, metabolism, and excretion in animal models. These studies reveal extensive metabolism involving oxidation and phase II conjugation processes, providing insights into the pharmacokinetics of such molecules (Qin Yue et al., 2011).
Synthesis and Characterization of Polymers
Research into the synthesis of optically active polyamides incorporating nitro and sulfonyl functional groups demonstrates the potential for creating materials with unique physical and chemical properties. These polymers are characterized by their solubility in polar organic solvents and thermal stability, highlighting their applicability in various industrial and technological applications (K. Faghihi et al., 2010).
Chemical Synthesis and Organic Chemistry
The compound's framework facilitates access to ring-fused aromatic derivatives through innovative synthetic routes. This research underscores the compound's utility in organic synthesis, enabling the creation of complex aromatic structures that are challenging to achieve through conventional methods (L. Bianchi et al., 2003).
Advanced Materials Development
Studies have also focused on the development of materials with high refractive indices and low birefringences, utilizing compounds with similar structural motifs. Such materials are promising for applications in optics and photonics, where precise control over light propagation and minimal optical distortion are critical (Cheng Li et al., 2010).
Future Directions
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-6-4-7-15(12-14)21(23)24)19-13-16-8-5-11-20(16)27(25,26)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIMNZFVQJGSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

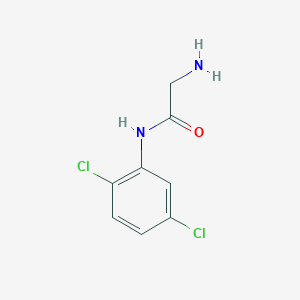
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
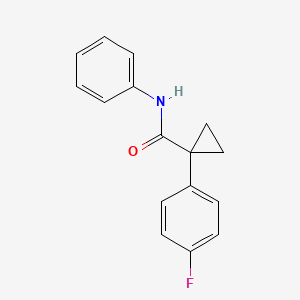
![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)
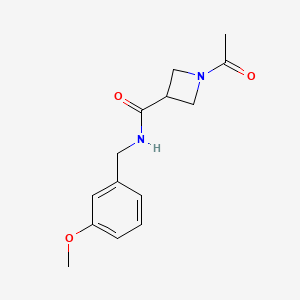
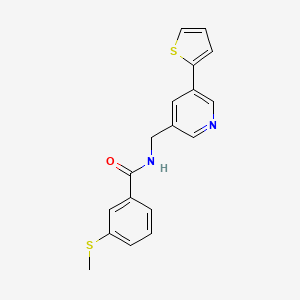
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)

![(5Z)-5-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2664516.png)
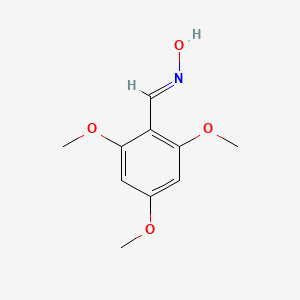


![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)